molecular formula C15H11ClFNO B4962732 (4-Chloro-2-fluorophenyl)-(2,3-dihydroindol-1-yl)methanone

(4-Chloro-2-fluorophenyl)-(2,3-dihydroindol-1-yl)methanone

Cat. No.: B4962732
M. Wt: 275.70 g/mol
InChI Key: PACGQOFGYHBCMF-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluorophenyl)-(2,3-dihydroindol-1-yl)methanone is a synthetic organic compound that features a combination of a chloro-fluoro substituted phenyl ring and a dihydroindole moiety

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO/c16-11-5-6-12(13(17)9-11)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACGQOFGYHBCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluorophenyl)-(2,3-dihydroindol-1-yl)methanone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 2,3-dihydroindole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by thin-layer chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluorophenyl)-(2,3-dihydroindol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Chloro-2-fluorophenyl)-(2,3-dihydroindol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluorophenyl)-(2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-fluorophenyl)(phenyl)methanol
  • (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone
  • (4-Chloro-2-fluorophenyl)(thiomorpholino)methanone

Uniqueness

(4-Chloro-2-fluorophenyl)-(2,3-dihydroindol-1-yl)methanone is unique due to its specific combination of a chloro-fluoro substituted phenyl ring and a dihydroindole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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